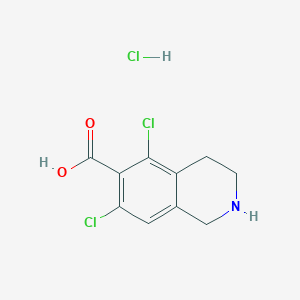![molecular formula C10H16BF3KNO2 B6300740 Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate CAS No. 2095504-38-2](/img/structure/B6300740.png)
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate is a complex organic compound that has garnered interest in the field of synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a trifluoroborate group and a tert-butoxycarbonyl-protected amine. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Mécanisme D'action
Target of Action
The primary target of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[31It is known that the compound is used in synthetic organic chemistry for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
The compound acts as a reagent in the synthesis of tertiary butyl esters. It enables the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This process is more efficient, versatile, and sustainable when conducted using flow microreactor systems .
Biochemical Pathways
The compound plays a crucial role in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .
Result of Action
The primary result of the action of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate is the efficient and sustainable synthesis of tertiary butyl esters . These esters are widely used in synthetic organic chemistry.
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the use of flow microreactor systems enhances the efficiency and sustainability of the synthesis process . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclic core structure.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters, which are key intermediates in the production of this compound . The flow process is more versatile and sustainable compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (3-oxabicyclo[3.1.0]hexan-1-yl)trifluoroborate
- Potassium (3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate
Uniqueness
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and protection to the amine functionality. This makes it a valuable intermediate in synthetic organic chemistry, offering versatility in various chemical reactions and applications .
Propriétés
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-1-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-7-4-10(7,6-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQPAUUPYDHPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6300682.png)





![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
